3-(3-Bromophenyl)-2-methylpropanoic acid
Overview
Description
3-(3-Bromophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by a 3-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-methylpropanoic acid typically involves the bromination of 3-phenylpropanoic acid followed by methylation. One common method is:
Bromination: 3-Phenylpropanoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position of the phenyl ring.
Methylation: The resulting 3-(3-bromophenyl)propanoic acid is then subjected to methylation using methyl iodide and a base like potassium carbonate to introduce the methyl group at the second carbon of the propanoic acid chain.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and methylation processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 3-(3-Hydroxyphenyl)-2-methylpropanoic acid.
Oxidation: 3-(3-Bromophenyl)-2-carboxypropanoic acid.
Reduction: 3-(3-Bromophenyl)-2-methylpropanol.
Scientific Research Applications
3-(3-Bromophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-2-methylpropanoic acid: Similar structure but with the bromine atom at the para position.
3-(3-Chlorophenyl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(3-Bromophenyl)propanoic acid: Lacks the methyl group on the propanoic acid chain.
Uniqueness
3-(3-Bromophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
3-(3-bromophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXFQFBSRDYONP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183524-10-8 | |
Record name | 3-(3-Bromophenyl)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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